Thalidomide-5'-O-PEG2-propargyl

PROTAC AURKA degradation linker SAR

CRBN-recruiting PROTAC programs requiring minimized linker length face potency loss when using the 4'-ether regioisomer. This 5'-O-PEG2-propargyl building block solves that challenge. · Delivers potent target degradation (AURKA DC50 = 3.9 nM, Dmax = 89%) with a short PEG2 linker, outperforming alternative exit vectors. · Reduces off-target GSPT1 neosubstrate degradation commonly observed with 4-position-anchored PROTACs. · Pre-installed terminal alkyne enables single-step CuAAC conjugation, eliminating 2-3 extra synthesis steps. Supplied regioisomerically pure (≥98%), with standard pack sizes from 10 mg to bulk. Ideal for SAR exploration and neosubstrate profiling studies.

Molecular Formula C20H20N2O7
Molecular Weight 400.4 g/mol
Cat. No. B14777693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5'-O-PEG2-propargyl
Molecular FormulaC20H20N2O7
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C20H20N2O7/c1-2-7-27-8-9-28-10-11-29-13-3-4-14-15(12-13)20(26)22(19(14)25)16-5-6-17(23)21-18(16)24/h1,3-4,12,16H,5-11H2,(H,21,23,24)
InChIKeyZZGGOWPAWVHARV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-5'-O-PEG2-propargyl: CAS, Structure, and Procurement Profile


Thalidomide-5′-O-PEG2-propargyl (CAS 2940934-53-0, molecular formula C₂₀H₂₀N₂O₇, molecular weight 400.4 g·mol⁻¹) is a functionalized cereblon (CRBN) E3 ligase ligand–linker conjugate designed as a pre-activated building block for proteolysis-targeting chimera (PROTAC) development . The molecule integrates a thalidomide-derived CRBN-recruiting pharmacophore, a diethylene glycol (PEG2) spacer, and a terminal propargyl (alkyne) group that enables copper-catalyzed azide–alkyne cycloaddition (CuAAC) click chemistry for modular conjugation to target-protein ligands . Its critical structural distinction is the attachment of the PEG2–propargyl linker at the 5′-O position of the thalidomide isoindoline ring—an exit vector that differs from the more extensively commercialized 4′-ether regioisomer (CAS 2098487-52-4) which shares the identical molecular formula but produces a distinct three-dimensional presentation of the conjugated warhead .

Why 5′-O Regiochemistry Cannot Be Substituted in PROTAC Design


CRBN-recruiting PROTAC building blocks that share the same molecular formula and terminal alkyne functionality are not interchangeable, because the exit-vector geometry—determined by whether the PEG linker is attached at the 5′-O versus the 4′-position of the thalidomide ring—directly controls ternary complex formation efficiency between the E3 ligase, the PROTAC, and the target protein [1]. A systematic SAR study of MK-5108-derived PROTACs demonstrated that relocating the PEG linker attachment to the 5-position of thalidomide enabled identification of a potent AURKA degrader (DC₅₀,₂₄ₕ = 3.9 nM, Dₘₐₓ = 89%) using a linker as short as two PEG units, whereas alternative exit vectors required longer linkers or yielded inferior degradation maxima [1]. Furthermore, GSPT1 degradation—an undesirable off-target neosubstrate effect frequently observed with 4-position-anchored thalidomide PROTACs—has been shown to depend on PEG linker length; the shorter PEG2 configuration at the 5-position provides a design strategy to mitigate this liability [2]. Consequently, selecting the incorrect regioisomer can produce a PROTAC with drastically different degradation potency, selectivity, and neosubstrate profile, even when the warhead and linker composition appear identical on paper.

Differentiation Evidence Versus Closest Analogs and Alternatives


5′-O Exit Vector Enables Potent Activity with Ultra-Short Linker

In a head-to-head structure–activity relationship (SAR) exploration of thalidomide linker exit vectors for MK-5108-derived PROTACs, repositioning the PEG linker attachment from the conventional 4-position to the 5-position of the thalidomide scaffold was specifically identified as the design modification that permitted a potent AURKA degrader using only two PEG units [1]. The optimized 5-position PROTAC (SK2188) achieved a DC₅₀,₂₄ₕ of 3.9 nM and a maximum degradation (Dₘₐₓ,₂₄ₕ) of 89% in NGP neuroblastoma cells, significantly outperforming the parent inhibitor MK-5108 and demonstrating that the 5′-O exit vector is permissive for short, rigid linkers that minimize molecular weight and off-target space [1]. No equivalent potency with a PEG2 linker was reported for the 4′-ether exit vector series in the same study. This demonstrates that Thalidomide-5′-O-PEG2-propargyl provides a geometrically privileged starting point for PROTAC campaigns targeting proteins where compact linker architecture is critical.

PROTAC AURKA degradation linker SAR

5-Position Substitution Preserves CRBN Binding Affinity

The 5-position of the thalidomide isoindoline ring is solvent-exposed in the CRBN binding pocket, and hydroxylation at this position has been shown to increase, not diminish, CRBN binding affinity [1]. Using isothermal titration calorimetry (ITC), (S)-5-hydroxythalidomide bound to the CRBN thalidomide-binding domain (TBD) with a K_D of 0.76 ± 0.20 μM, compared with a K_D of 4.00 ± 0.36 μM for (S)-thalidomide—representing an approximately 5.3-fold higher affinity for the 5-substituted derivative [1]. The enhanced affinity is attributed to an additional hydrogen bond formed between the 5-hydroxy group and the His353 side chain of CRBN, as confirmed by X-ray crystallography [1]. While crystallographic data for the complete PEG2–propargyl conjugate are not publicly available, the 5-position is consistently identified as a solvent-exposed, linker-tolerant site that does not interfere with the closed phthalimide–CRBN interaction surface, providing a structural rationale for why Thalidomide-5′-O-PEG2-propargyl is expected to maintain robust CRBN engagement after linker conjugation [2].

CRBN binding affinity 5-hydroxythalidomide E3 ligase engagement

Terminal Alkyne Enables One-Step Click Conjugation

Thalidomide-5′-O-PEG2-propargyl terminates in a propargyl (alkyne) group that serves as a direct substrate for copper-catalyzed azide–alkyne cycloaddition (CuAAC), the most widely adopted bioorthogonal conjugation reaction in PROTAC assembly [1]. In contrast, hydroxyl-terminated analogs such as Thalidomide-5′-O-PEG2-OH require chemical pre-activation (e.g., esterification with N-hydroxysuccinimide, carbodiimide coupling, or tosylation) before conjugation to azide-functionalized warheads, adding one or more synthetic steps and introducing batch-to-batch variability . The CuAAC reaction with terminal propargyl substrates proceeds under mild conditions (room temperature, aqueous/organic solvent mixtures, copper(I) catalysis) with reported second-order rate constants for analogous terminal alkyne–azide cycloadditions on the order of 10⁻² to 10⁻¹ M⁻¹·s⁻¹ under standard Cu(I) catalysis, enabling near-quantitative conversion in typical PROTAC assembly protocols [1]. The pre-installed alkyne in Thalidomide-5′-O-PEG2-propargyl eliminates the need for in-house linker functionalization and ensures a single, defined reaction product rather than a mixture of activated ester intermediates.

click chemistry CuAAC PROTAC modular assembly

PEG2 Linker Balances Degradation Potency and Selectivity

The PEG2 (diethylene glycol) linker incorporated in Thalidomide-5′-O-PEG2-propargyl represents a deliberately short spacer that has been shown to influence both degradation potency and neosubstrate selectivity in CRBN-based PROTACs. A 2026 study of Retro-2-derived PROTACs demonstrated that GSPT1 degradation—an unintended neosubstrate effect driven by the thalidomide moiety itself—depends critically on PEG linker length, with PEG2-containing constructs exhibiting distinct degradation profiles compared to longer PEG4 or PEG6 analogs [1]. Independently, in the AURKA-targeting SAR study, the combination of 5-position attachment with a PEG2 linker was explicitly identified as the configuration that yielded a potent degrader (DC₅₀ = 3.9 nM) without necessitating extended linkers that increase molecular weight and potential off-target space [2]. This contrasts with many commercially prevalent thalidomide–PEG4–alkyne or thalidomide–PEG4–azide building blocks, which incorporate longer spacers (4 PEG units, MW increment of ~88 Da) that may inadvertently favor GSPT1 degradation or alter ternary complex geometry in unpredictable ways .

PEG linker length GSPT1 neosubstrate PROTAC selectivity

Defined Regiochemistry from 5-Hydroxythalidomide Route

The synthesis of Thalidomide-5′-O-PEG2-propargyl proceeds via a defined regiochemical pathway: asymmetric synthesis of 5-hydroxythalidomide using hexamethyldisilazane (HMDS) and zinc bromide (ZnBr₂)-mediated imidation, which preserves configurational stability at physiological pH, followed by PEG2 linker attachment via Mitsunobu or Williamson ether chemistry and terminal propargylation [1]. This contrasts with the 4′-ether regioisomer (CAS 2098487-52-4), which is prepared from 4-hydroxythalidomide. Critically, hydroxylation of thalidomide at the 5-position versus the 4-position yields metabolites with divergent biological activities: the CAM assay demonstrated that 5-hydroxylation retains anti-angiogenic activity, whereas 4-hydroxylation leads to an inactive compound . While commercial products for both regioisomers are typically specified at ≥95% purity by HPLC, the biological consequence of even trace 4-position contamination in a 5-position product could confound PROTAC activity interpretation, given the established functional divergence between these regioisomers. Procuring from a supplier that explicitly specifies the 5′-O regiochemistry with appropriate analytical characterization (NMR confirmation of substitution pattern) is therefore critical .

regiochemical purity 5-hydroxy thalidomide intermediate PROTAC reproducibility

Optimal Application Scenarios Based on Differentiation Evidence


PROTAC Campaigns Requiring Short Linkers and High Potency

When a PROTAC program demands a minimized linker length to reduce molecular weight, improve cell permeability, or restrict conformational flexibility, Thalidomide-5′-O-PEG2-propargyl provides the only regioisomer for which published SAR data demonstrate that a PEG2 linker at the 5-position can deliver potent target degradation (DC₅₀ = 3.9 nM, Dₘₐₓ = 89%) [1]. This application scenario is particularly relevant for targets where the ubiquitin–proteasome system requires a compact ternary complex geometry. Using the 4′-ether regioisomer in this context may necessitate longer linkers and compromise degradation efficiency.

Click-Chemistry Assembly of Focused Degrader Libraries

The terminal propargyl group enables one-step CuAAC conjugation to azide-functionalized target-protein ligands under mild, bioorthogonal conditions [2]. This scenario applies to laboratories synthesizing 10–100 PROTAC variants in parallel for SAR exploration. The pre-installed alkyne eliminates the need for linker activation steps required by hydroxyl- or carboxyl-terminated analogs, reducing synthesis time from 2–3 steps to a single conjugation reaction and improving product yield consistency.

Neosubstrate Profiling Across Linker Geometries

Given that GSPT1 degradation depends on PEG linker length [3], and that 4-position-anchored PROTACs exhibit distinct neosubstrate profiles from 5-position constructs, Thalidomide-5′-O-PEG2-propargyl serves as an essential tool compound for systematic neosubstrate profiling studies. Researchers comparing matched PROTAC pairs—identical warheads conjugated at the 5′-O versus 4′-position—require regioisomerically pure building blocks to generate interpretable datasets.

CRBN Engagement Validation with a Structurally Defined Ligand

The 5-position of thalidomide is crystallographically validated as a solvent-exposed, linker-tolerant attachment site that does not disrupt the closed CRBN–phthalimide interaction [4]. Thalidomide-5′-O-PEG2-propargyl is therefore suitable as a reference CRBN-recruiting element in biochemical assays (TR-FRET, AlphaScreen, ITC) designed to compare E3 ligase engagement across different linker chemistries, exit vectors, or warhead classes, providing a baseline against which novel CRBN ligands can be benchmarked.

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